molecular formula C16H20ClN3O B039094 (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol CAS No. 118550-34-8

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B039094
M. Wt: 305.8 g/mol
InChI Key: LHDGDQZODHEIPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as TAK-559, is a novel antifungal drug candidate developed by Takeda Pharmaceutical Company Limited.

Mechanism Of Action

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It does this by targeting the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol.

Biochemical And Physiological Effects

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been shown to significantly reduce fungal burden in infected tissues and improve survival rates in animal models of invasive fungal infections. It has also been found to have a low potential for drug-drug interactions, making it a promising candidate for use in combination therapy with other antifungal agents.

Advantages And Limitations For Lab Experiments

One advantage of (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is its broad-spectrum antifungal activity, which makes it a potential candidate for treating a range of fungal infections. However, its limited solubility in water may pose challenges for formulation and delivery. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.

Future Directions

For research on (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol include optimizing its formulation and delivery, assessing its efficacy and safety in human clinical trials, and exploring its potential for use in combination therapy with other antifungal agents. Additionally, further studies are needed to better understand its mechanism of action and potential for drug resistance.

Synthesis Methods

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl bromide with cyclopropylmethylamine to yield an intermediate, which is then reacted with 1,2,4-triazole-1-carboxylic acid to form the final product.

Scientific Research Applications

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has shown promising antifungal activity against a range of clinically relevant fungal species, including Candida and Aspergillus. It has also demonstrated low toxicity in preclinical studies, making it a potential candidate for further development as a safe and effective antifungal drug.

properties

CAS RN

118550-34-8

Product Name

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1

InChI Key

LHDGDQZODHEIPT-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

SMILES

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

synonyms

San 89-485
Sandoz 89-485
SDZ 89-485

Origin of Product

United States

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